1-Chloro-1-nitrobutane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81668-01-1 |
|---|---|
Molecular Formula |
C4H8ClNO2 |
Molecular Weight |
137.56 g/mol |
IUPAC Name |
1-chloro-1-nitrobutane |
InChI |
InChI=1S/C4H8ClNO2/c1-2-3-4(5)6(7)8/h4H,2-3H2,1H3 |
InChI Key |
LTCNZEYBPPUKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC([N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 1 Nitrobutane and Analogous α Chloronitroalkanes
Direct Halogenation Strategies
Direct halogenation methods focus on the introduction of a chlorine atom at the α-position to the nitro group. This can be accomplished by targeting either unsaturated nitro compounds or saturated nitroalkanes.
Electrophilic Chlorination of Unsaturated Nitro Compounds for α-Chloronitroalkene Formation
The synthesis of α-chloronitroalkenes can be achieved through the chlorination of conjugated nitroalkenes. researchgate.netthieme-connect.com Reagents such as iodobenzene (B50100) dichloride (PhICl₂) and sulfuryl chloride (SO₂Cl₂) have been effectively used for this transformation. researchgate.netthieme-connect.com The choice of the specific chlorinating agent and reaction conditions often depends on the electronic properties of the substituents on the nitroalkene. researchgate.netthieme-connect.com For instance, for substrates with highly donating groups, PhICl₂ in the presence of pyridine (B92270) provides the best yields, while for non-activated systems, a combination of SO₂Cl₂ and hydrogen chloride is more effective. thieme-connect.com The activity of these chlorinating systems increases in the order of 'PhICl₂/Py' < 'SO₂Cl₂' < 'SO₂Cl₂/HCl'. thieme-connect.com
An alternative approach involves the chlorination of 1-nitroalkenes in acetic acid with hydrogen chloride, which yields 1,2-dichloro-1-nitroalkanes. researchgate.net Subsequent base-catalyzed elimination of hydrogen chloride from these intermediates produces the desired 1-chloro-1-nitroalkenes in high yields. researchgate.net
A general method for the synthesis of substituted indolizines has been developed starting from α-chloronitroalkenes, highlighting their utility as synthetic intermediates. chim.it
Nitration of Chlorinated Precursors
An alternative synthetic route involves the introduction of a nitro group onto a molecule that already contains a chlorine atom.
Reactions Involving Alkyl Halides and Nitrite (B80452) Sources
The reaction of alkyl halides with a metal nitrite is a well-established and widely used method for the preparation of primary nitroalkanes. wiley-vch.de This nucleophilic substitution reaction can be influenced by the choice of the metal nitrite and the reaction conditions.
Historically, the Victor Meyer reaction utilized silver nitrite (AgNO₂). wiley-vch.de When an alkyl halide is heated with an ethanolic solution of silver nitrite, a nitroalkane is formed as the major product. vedantu.com This method is particularly effective for primary alkyl bromides and iodides. nowgonggirlscollege.co.inorganic-chemistry.org The covalent nature of the silver-oxygen bond in AgNO₂ favors the nitrogen atom, with its lone pair of electrons, acting as the nucleophile to form a C-N bond. vedantu.com
The Kornblum reaction employs sodium nitrite (NaNO₂) or potassium nitrite (KNO₂), often in a solvent like dimethylformamide (DMF). wiley-vch.destackexchange.com The use of ionic nitrites like KNO₂ can lead to the formation of alkyl nitrites (R-ONO) as a byproduct due to the ambident nature of the nitrite anion, which has nucleophilic centers on both nitrogen and oxygen. wiley-vch.devedantu.com However, in solvents like DMF, the reaction with primary alkyl halides predominantly yields the nitroalkane. wiley-vch.de
Recent advancements have focused on developing more environmentally friendly procedures. One such method involves the use of sodium nitrite in polyethylene (B3416737) glycol (PEG 400) as a green reaction medium, allowing for the chemoselective formation of primary nitroalkanes at room temperature. wiley-vch.de Another eco-friendly approach uses silver nitrite in an aqueous medium, offering advantages such as shorter reaction times and higher yields. organic-chemistry.org
The reaction of 1-chlorobutane (B31608) with sodium nitrite is a common method for synthesizing 1-nitrobutane (B1203751). smolecule.com Early patents also described the nitration of 1-chlorobutane using a mixture of nitric acid and sulfuric acid. evitachem.com
| Method | Nitrite Source | Typical Substrate | Solvent | Key Feature |
|---|---|---|---|---|
| Victor Meyer Reaction | Silver Nitrite (AgNO₂) | Primary Alkyl Bromides/Iodides nowgonggirlscollege.co.inorganic-chemistry.org | Ethanol vedantu.com | Favors nitroalkane formation due to covalent nature of AgNO₂. vedantu.com |
| Kornblum Reaction | Sodium/Potassium Nitrite (NaNO₂/KNO₂) | Primary Alkyl Halides wiley-vch.de | Dimethylformamide (DMF) wiley-vch.de | Can produce alkyl nitrite byproducts. wiley-vch.de |
| Green Method | Sodium Nitrite (NaNO₂) | Primary Alkyl Halides wiley-vch.de | Polyethylene Glycol (PEG 400) wiley-vch.de | Chemoselective and environmentally friendly. wiley-vch.de |
| Aqueous Method | Silver Nitrite (AgNO₂) | Primary Alkyl Bromides/Iodides organic-chemistry.org | Water organic-chemistry.org | Shorter reaction times and improved yields. organic-chemistry.org |
Radical and Photoinduced Synthetic Pathways
Radical-based reactions provide another avenue for the synthesis of α-chloronitroalkanes. Free radical chlorination of an alkane like 1-chlorobutane can lead to the formation of dichlorinated butanes. upenn.edu This process is typically initiated by the decomposition of a radical initiator, such as sulfuryl chloride, to generate chlorine radicals. upenn.edu These radicals can then abstract a hydrogen atom from the alkane, creating an alkyl radical which subsequently reacts with a chlorine source. upenn.edu
Photoinduced reactions can also be employed to generate radicals. rsc.org Visible-light-mediated processes can initiate the generation of a radical species via single electron transfer (SET) between a substrate and a photocatalyst. rsc.org This strategy allows for the control of radical generation and can be applied to various synthetic transformations. rsc.org Furthermore, direct photo-excitation of substrates can generate radical species without the need for an external photocatalyst. rsc.org Photoinduced reactions between a nitro group and an ortho-substituted group on an aromatic ring are also known. archive.org The reaction of α-chloronitroalkanes with carbanions can proceed via an SRN1 mechanism, which involves radical and radical-anion intermediates. epdf.pub
Chemical Reactivity and Transformation Mechanisms of 1 Chloro 1 Nitrobutane
Nucleophilic Substitution Reactions
1-Chloro-1-nitrobutane readily undergoes nucleophilic substitution reactions, where the chlorine atom is displaced by a range of nucleophiles. This reactivity is a cornerstone of its synthetic utility.
The substitution of the chlorine atom in this compound by carbon-based nucleophiles is a significant pathway for forming new carbon-carbon bonds. Ketone enolates and nitroalkyl anions are particularly effective in this regard.
Enolates, generated from ketones by deprotonation of the α-carbon, are potent carbon nucleophiles. masterorganicchemistry.com Their reaction with this compound proceeds via an SN2 mechanism, leading to the formation of α-nitro-β-keto compounds. However, these reactions can be complicated by side reactions such as aldol (B89426) additions and E2 eliminations. libretexts.org The choice of base and solvent is crucial to favor the desired C-alkylation over O-alkylation. libretexts.org
Nitroalkyl anions, formed by the deprotonation of nitroalkanes, also serve as effective nucleophiles. unicam.it The reaction of a nitroalkyl anion with this compound results in the formation of a dinitro compound. This reaction is a key step in the synthesis of more complex nitroalkanes. thieme-connect.de The ambident nature of nitronate anions can sometimes lead to O-alkylation as a competing pathway, although C-alkylation is generally favored with chloroalkanes. unicam.itthieme-connect.de
| Nucleophile | Product Type | Key Considerations |
| Ketone Enolates | α-Nitro-β-keto compounds | Potential for O-alkylation and other side reactions. libretexts.org |
| Nitroalkyl Anions | Dinitro compounds | C-alkylation is generally favored over O-alkylation. unicam.itthieme-connect.de |
The one-electron reduction of α-halogenonitroalkanes, including this compound, initiates a cascade of reactions. rsc.org This process typically involves the transfer of an electron from a metal or another reducing agent to the α-halogenonitroalkane. wikidoc.org The initial step is the formation of a radical anion, which can then undergo several transformations. rsc.orgwikidoc.org
One major pathway involves the loss of a chloride ion from the radical anion to form a nitroalkyl radical. rsc.orgresearchgate.net This radical can then be further reduced to the corresponding nitroalkane anion (nitronate). rsc.orgresearchgate.net Alternatively, the nitroalkyl radical can participate in radical coupling reactions. oup.com The specific reaction pathway is influenced by factors such as the pH of the medium and the nature of the reducing agent. rsc.org
Electron spin resonance (e.s.r.) studies have been instrumental in detecting the transient radical intermediates formed during these reductions. rsc.org
Elimination Reactions and Formation of Unsaturated Systems
Elimination reactions of this compound provide a route to unsaturated nitro compounds, which are valuable synthetic intermediates.
The treatment of this compound with a base can induce dehydrohalogenation, leading to the formation of 1-chloro-1-nitrobut-1-ene. This reaction is a common method for synthesizing halogenated nitroalkenes. vulcanchem.comsci-rad.com The presence of the nitro group facilitates the removal of the α-proton by the base, initiating the elimination of the chlorine atom. The use of a base catalyst allows the reaction to proceed under relatively mild conditions. sci-rad.com
Redox Chemistry and Reductive Functionalization Pathways
The nitro group in this compound can be reduced to various other functional groups, opening up diverse functionalization pathways.
The reduction of nitro compounds can proceed through different mechanisms depending on the reaction conditions and the reducing agent employed. orientjchem.org The complete reduction of a nitro group to an amine is a six-electron process that can occur in a stepwise manner. nih.gov
Common Reduction Pathways:
Catalytic Hydrogenation: Using catalysts like Raney nickel, platinum, or palladium on carbon, nitroalkanes can be reduced to primary amines. lkouniv.ac.inwikipedia.org
Reduction in Acidic Medium: Metals such as iron, tin, or zinc in the presence of a strong acid can reduce nitro compounds to primary amines. lkouniv.ac.in
Reduction in Neutral Medium: In a neutral environment, the reduction of aliphatic nitro compounds often yields hydroxylamines. lkouniv.ac.in For example, zinc dust and ammonium (B1175870) chloride can be used for this transformation. wikipedia.org
The mechanism of catalytic hydrogenation is thought to involve the interaction of molecular hydrogen with the metal catalyst, followed by the interaction of the nitro compound with the activated hydrogen on the catalyst surface. orientjchem.org The reduction can proceed through intermediates such as nitroso compounds and hydroxylamines before yielding the final amine product. orientjchem.orgnih.gov
| Reducing Agent/Condition | Primary Product |
| Catalytic Hydrogenation (e.g., Raney Ni, Pt/C) | Primary Amine lkouniv.ac.inwikipedia.org |
| Metal in Acid (e.g., Fe/HCl) | Primary Amine lkouniv.ac.in |
| Neutral Medium (e.g., Zn/NH4Cl) | Hydroxylamine lkouniv.ac.inwikipedia.org |
Advanced Spectroscopic Characterization and Analytical Techniques for 1 Chloro 1 Nitrobutane Research
Photoelectron Spectroscopy (PES) of Nitroalkane Anions
Photoelectron spectroscopy (PES) is a powerful technique used to study the electronic properties of molecules by measuring the kinetic energy of electrons ejected upon photon absorption. colorado.edu It is particularly valuable for characterizing the anion and neutral states of nitroalkanes, a class of molecules known for their relatively low adiabatic electron affinities and large dipole moments. colorado.educore.ac.uk Upon electron attachment, nitroalkanes undergo significant geometric distortions, primarily localized within the nitro group. colorado.educore.ac.uk
PES experiments allow for the precise determination of fundamental molecular properties such as adiabatic electron affinities (EAad) and vertical detachment energies (VDE). The EAad represents the energy difference between the ground state of the neutral molecule and the ground state of its corresponding anion. grafiati.comnih.gov The VDE, on the other hand, is the energy required to remove an electron from the anion without any change in the molecular geometry. grafiati.comnih.gov For 1-nitrobutane (B1203751) anion, the adiabatic electron affinity has been reported as (240 ± 6) meV, and its vertical detachment energy is (0.88 ± 0.05) eV. researchgate.netaip.org In comparison, the smaller analogue, 1-nitropropane (B105015) anion, has a reported adiabatic electron affinity of (223 ± 6) meV and a vertical detachment energy of (0.92 ± 0.05) eV. researchgate.netaip.org
Table 1: Experimentally Determined Electron Affinities and Detachment Energies for Nitroalkane Anions
| Compound | Adiabatic Electron Affinity (meV) | Vertical Detachment Energy (eV) |
| 1-Nitrobutane Anion | 240 ± 6 researchgate.netaip.org | 0.88 ± 0.05 researchgate.netaip.org |
| 1-Nitropropane Anion | 223 ± 6 researchgate.netaip.org | 0.92 ± 0.05 researchgate.netaip.org |
This table presents the experimentally measured adiabatic electron affinities and vertical detachment energies for the anions of 1-nitrobutane and 1-nitropropane, providing a comparative view of their electronic properties.
The vibrational fine structure observed in photoelectron spectra provides a wealth of information about the geometry changes that occur upon electron detachment. The intensities of these vibrational transitions are governed by the Franck-Condon principle, which states that electronic transitions are most likely to occur without a change in the nuclear positions. libretexts.orgup.pt The analysis of these vibrational progressions is often aided by Franck-Condon simulations, which are based on theoretical calculations of the molecular geometries and vibrational frequencies of both the anion and neutral species. core.ac.ukresearchgate.net For nitroalkanes like 1-nitropropane and 1-nitrobutane, these simulations, often employing density functional theory (DFT), are crucial for identifying the specific conformations responsible for the dominant features in the photoelectron spectra. core.ac.ukresearchgate.net The agreement between experimental spectra and Franck-Condon simulations allows for confident assignments of the observed vibrational features. bris.ac.ukaps.org
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. bhu.ac.inutexas.edu The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. bhu.ac.in This technique is highly specific because most stable molecules have all their electrons paired and are therefore ESR-inactive. bhu.ac.in
In the context of 1-chloro-1-nitrobutane research, ESR is invaluable for studying reactions that proceed via free radical mechanisms. mlsu.ac.in The detection of an ESR signal provides direct proof of the presence of unpaired electrons. mlsu.ac.in Furthermore, the hyperfine structure of the ESR spectrum, which arises from the interaction of the unpaired electron with nearby magnetic nuclei, can provide detailed information about the structure and electron density distribution within the radical species. mlsu.ac.in Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical, are often employed to facilitate detection and identification. dgk-ev.denih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used techniques for determining the structure of organic molecules in solution. cas.cznih.gov It provides detailed information about the connectivity of atoms and the three-dimensional structure of molecules. libretexts.orgmlsu.ac.in
For this compound, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming its molecular structure. The chemical shifts of the various proton and carbon nuclei provide information about their local electronic environment. libretexts.org For instance, the protons on the carbon atom bearing the chlorine and nitro groups would be expected to have a characteristic downfield chemical shift due to the electron-withdrawing nature of these substituents. libretexts.org Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to splitting of the NMR signals, providing information about the connectivity of the carbon backbone. libretexts.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish definitive correlations between protons and carbons, further solidifying the structural assignment. mdpi.com Conformational analysis can also be performed by studying the magnitudes of coupling constants and through the use of Nuclear Overhauser Effect (NOE) experiments. mlsu.ac.in
Mass Spectrometry (MS) in Mechanistic and Product Identification Studies
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing the fragmentation patterns of the molecular ion. dokumen.pub In the study of this compound, mass spectrometry plays a crucial role in identifying reaction products and intermediates.
When coupled with a separation technique like gas chromatography (GC/MS), it becomes a powerful tool for analyzing complex mixtures. cuni.cz For instance, in studies of the reactions of nitroalkanes, GC/MS can be used to separate and identify the various products formed. cuni.cz The fragmentation pattern observed in the mass spectrum of this compound would be expected to show characteristic losses of fragments such as Cl, NO₂, and alkyl groups, providing confirmatory evidence for its structure.
Chromatographic Methods for Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures or for purity assessment. scribd.com Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. cdc.gov
In a typical GC analysis, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. scribd.com The separation is based on the differential partitioning of the components between the mobile and stationary phases. scribd.com For the analysis of nitroalkanes, including 1-nitrobutane, specific GC methods have been developed. For instance, a method for determining five genotoxic impurities, including 1-nitrobutane, in a drug intermediate utilized a capillary GC column (Rtx-1701) with helium as the carrier gas and detection by mass spectrometry (GC-MS). grafiati.com Another method for the analysis of 1-nitropropane involved collection on XAD-4 sorbent tubes, desorption with carbon disulfide, and analysis by GC with a flame ionization detector (FID). osha.gov The choice of the stationary phase is critical for achieving good separation; for example, a DB-624 column has been used for the separation of nitroalkane impurities. grafiati.com High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile or thermally sensitive derivatives of this compound. cdc.gov
Complementary Spectroscopic and Analytical Techniques
While core spectroscopic techniques such as NMR and Infrared (IR) spectroscopy provide fundamental structural information, a comprehensive characterization of this compound often requires the application of complementary analytical methods. These techniques are crucial for confirming molecular structure, determining molecular weight, analyzing purity, and quantifying the compound in various matrices. Methods such as mass spectrometry, chromatography, and X-ray crystallography offer unique insights that are orthogonal and supplementary to other spectroscopic data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. When coupled with gas chromatography (GC-MS), it becomes an indispensable tool for the separation and identification of volatile compounds in complex mixtures. wiley.comresearchgate.net
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. A key feature would be the presence of an [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (~3:1). docbrown.infodocbrown.info The molecular ion is expected to be of low abundance, as aliphatic halogenated nitroalkanes tend to fragment readily. docbrown.info
The fragmentation pattern provides a fingerprint for the molecule. Common fragmentation pathways for this compound would likely involve the cleavage of the C-Cl, C-N, and C-C bonds. The loss of a chlorine radical (•Cl) or a nitro group (•NO₂) are predictable primary fragmentation steps. Another significant fragmentation pathway for similar chloroalkanes is the elimination of a neutral hydrogen chloride (HCl) molecule, which would result in a fragment ion corresponding to an ionized butene molecule. docbrown.info
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| m/z Value (for ³⁵Cl) | m/z Value (for ³⁷Cl) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|---|
| 137 | 139 | [C₄H₈ClNO₂]⁺ | Molecular Ion ([M]⁺) |
| 102 | - | [C₄H₈NO₂]⁺ | Loss of •Cl |
| 91 | 93 | [C₄H₈Cl]⁺ | Loss of •NO₂ |
| 56 | - | [C₄H₈]⁺ | Loss of HCl and •NO₂ or loss of HNO₂ and Cl• |
| 56 | - | [C₄H₈]⁺ | Elimination of HCl from [M]⁺ |
This table is predictive, based on established fragmentation principles of related molecules. docbrown.infodocbrown.info
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile compound like this compound, Gas Chromatography (GC) is the most suitable and widely applied method. researchgate.netepa.gov
In GC, the compound is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. Its separation is based on its boiling point and affinity for the stationary phase coated inside the column. GC is often used for purity assessment and for the quantification of halonitroalkanes as disinfection byproducts in environmental samples. wiley.comresearchgate.net For enhanced sensitivity, especially for halogenated compounds, an Electron Capture Detector (ECD) can be utilized.
For complex sample matrices, such as water, pre-concentration techniques like headspace solid-phase microextraction (HS-SPME) can be employed prior to GC analysis to improve detection limits and reduce matrix effects. researchgate.net While less common for such a volatile compound, Liquid Chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing a broader range of nitrogenous byproducts that may be present alongside this compound, particularly those that are less volatile or thermally unstable. researchgate.net
Table 2: Illustrative Gas Chromatography (GC-MS) Conditions for Halogenated Volatile Compound Analysis
| Parameter | Setting |
|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Detector | Mass Spectrometer (Scan mode m/z 40-400) |
Note: These are typical parameters and would require optimization for the specific analysis of this compound. researchgate.net
X-ray Crystallography
X-ray crystallography is the definitive method for determining the detailed three-dimensional structure of a crystalline solid. cam.ac.uk It works by diffracting a beam of X-rays off the ordered array of atoms within a crystal. The resulting diffraction pattern is used to calculate the precise position of every atom, yielding highly accurate measurements of bond lengths, bond angles, and stereochemical conformation. cam.ac.uk
For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray analysis would require crystallization at low temperatures. While no published crystal structure for this compound is currently available, the technique remains the gold standard for unambiguous structural elucidation in the solid state. Its application has been critical in confirming the structures of more complex nitroalkane derivatives and related halogenated organic compounds, validating synthetic pathways and stereochemical outcomes. nih.govnih.gov Should a definitive conformational or stereochemical analysis of this compound be required, single-crystal X-ray diffraction would be the most powerful technique to employ.
Computational and Theoretical Chemistry Approaches for 1 Chloro 1 Nitrobutane
Density Functional Theory (DFT) for Electronic Structure and Conformer Stability
For 1-chloro-1-nitrobutane, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting the effects of the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups on the butane (B89635) backbone. This information is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions.
Furthermore, DFT is instrumental in studying conformer stability. This compound, with its flexible butane chain, can exist in various spatial arrangements or conformations. By calculating the electronic energy of different conformers, researchers can identify the most stable (lowest energy) structures and the energy barriers between them. This is vital for understanding how the molecule behaves in different environments.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 0.95 |
| Gauche 2 | -60° | 0.95 |
| Eclipsed 1 | 0° | 5.20 |
| Eclipsed 2 | 120° | 3.50 |
Molecular Modeling and Simulation of Reaction Pathways
Molecular modeling and simulation techniques are employed to map out the potential reaction pathways of this compound. These methods can simulate the transformation of reactants into products, identifying the most likely routes and the energy changes that occur along these paths. This is particularly useful for understanding mechanisms such as nucleophilic substitution or elimination reactions that this compound might undergo.
By simulating reaction pathways, chemists can predict the products of a reaction, understand the role of catalysts, and design experiments more effectively. For instance, the reaction of this compound with a nucleophile can be modeled to determine whether substitution of the chlorine atom or another reaction is more favorable.
Prediction of Thermochemical and Solvation Properties
Computational methods are adept at predicting the thermochemical properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These properties are fundamental to understanding the stability and reactivity of this compound under various conditions. For example, the enthalpy of formation can indicate the energy stored within the molecule.
Solvation properties are also critical, as most chemical reactions occur in a solvent. Computational models can predict how this compound will behave in different solvents, such as water or organic solvents. These models calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. This information is key to predicting solubility and how the solvent might influence reaction rates and mechanisms. The Polarizable Continuum Model (PCM) is a common approach to simulate the effects of a solvent.
Table 2: Predicted Thermochemical and Solvation Properties of this compound (Note: This data is hypothetical and for illustrative purposes.)
| Property | Predicted Value | Units |
| Enthalpy of Formation (gas, 298 K) | -45.5 | kcal/mol |
| Gibbs Free Energy of Formation (gas, 298 K) | -12.3 | kcal/mol |
| Solvation Free Energy (Water) | -3.8 | kcal/mol |
| Solvation Free Energy (n-Hexane) | -1.2 | kcal/mol |
Quantum Chemical Characterization of Reaction Intermediates and Transition States
Quantum chemical methods, particularly DFT, are essential for characterizing the short-lived and highly reactive species that occur during a chemical reaction, namely reaction intermediates and transition states.
A reaction intermediate is a molecule that is formed from the reactants and reacts further to give the products. For this compound, an example could be a carbocation formed upon the departure of the chloride ion. Computational chemistry can determine the geometry, stability, and electronic structure of such intermediates.
A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. The structure of the transition state is crucial for understanding the reaction mechanism and for calculating the reaction rate. Quantum chemical calculations can precisely locate the geometry of the transition state and determine its energy. The difference in energy between the reactants and the transition state is the activation energy of the reaction.
By characterizing these transient species, scientists can gain a deep and detailed understanding of the step-by-step mechanism of chemical reactions involving this compound.
Role of 1 Chloro 1 Nitrobutane As a Synthetic Intermediate
Building Block for Complex Organic Scaffolds
The presence of two distinct reactive sites on 1-Chloro-1-nitrobutane allows it to serve as a foundational building block for a range of complex organic structures, particularly heterocyclic scaffolds which are prevalent in pharmacologically active compounds. openmedicinalchemistryjournal.comsigmaaldrich.com The nitro group, being a strong electron-withdrawing group, activates the α-carbon, while the chlorine atom acts as a leaving group in nucleophilic substitution reactions.
The versatility of nitroalkanes is well-documented; they are precursors for a wide array of functionalities. For instance, nitro compounds can be transformed into amines via reduction or into carbonyl compounds through the Nef reaction. lkouniv.ac.in Furthermore, nitroalkanes can be converted into conjugated nitroalkenes, which are highly reactive dienophiles and Michael acceptors in cycloaddition and conjugate addition reactions. These reactions are pivotal in the synthesis of five- and six-membered cyclic and heterocyclic systems. sci-rad.com
While direct applications of this compound in the synthesis of specific complex scaffolds are not extensively documented in readily available literature, the reactivity of its structural analogs provides insight into its potential. For example, derivatives of its propane (B168953) analog, 1-chloro-1-nitropropane, are noted for their use as fungicides, indicating their role in building bioactive molecules. vulcanchem.comnih.gov The transformation of this compound into a nitroalkene intermediate would open pathways for [3+2] cycloaddition reactions with dipoles like nitrile N-oxides or azides, leading to the formation of five-membered heterocycles such as isoxazolines or triazoles. sci-rad.commdpi.com Such scaffolds are central to many areas of medicinal chemistry and materials science. openmedicinalchemistryjournal.commdpi.com
Participation in Derivatization Reactions for Novel Compound Synthesis
The primary value of this compound as a synthetic intermediate lies in its capacity to undergo various derivatization reactions, allowing for the introduction of new functional groups and the extension of its carbon skeleton. These reactions can be broadly categorized based on the transformation of its two key functional groups.
Nucleophilic Substitution of the Chlorine Atom: The chlorine atom in this compound is susceptible to replacement by a variety of nucleophiles. evitachem.com This allows for the formation of a new carbon-nucleophile bond, leading to a diverse range of substituted nitrobutane derivatives.
Transformation of the Nitro Group: The nitro group is a versatile functional group that can be converted into other important functionalities, most notably an amine group through reduction. vulcanchem.com This transformation is fundamental in the synthesis of many pharmaceuticals and other bioactive molecules. vulcanchem.com Additionally, under basic conditions, the proton on the α-carbon can be removed to form a nitronate anion, which can then react with various electrophiles. lkouniv.ac.in
The table below summarizes key derivatization reactions involving this compound.
| Reaction Type | Reagent(s) | Product Type | Significance |
| Nucleophilic Substitution | Hydroxide ions (e.g., NaOH), Amines, Alkoxides | 1-Nitrobutan-1-ol, 1-Amino-1-nitrobutane derivatives, 1-Alkoxy-1-nitrobutane | Introduction of diverse functional groups at the C1 position. evitachem.com |
| Reduction of Nitro Group | H₂ with Pd/C catalyst, other reducing agents | Butan-1-amine derivatives | Formation of primary amines, which are key building blocks in many bioactive compounds. vulcanchem.comevitachem.com |
| Alkylation | Strong base (e.g., butyllithium) followed by an alkyl halide | α-Alkylated nitroalkanes | Carbon-carbon bond formation to extend the molecular framework. lkouniv.ac.in |
| Nef Reaction | Base followed by strong acid (e.g., H₂SO₄) | Butanal | Conversion of the nitroalkane to an aldehyde, a versatile carbonyl compound. lkouniv.ac.in |
Utilization in Multi-Step Convergent Synthetic Strategies
This compound is a suitable candidate for use in convergent synthetic strategies due to its bifunctional nature. It can be elaborated into different fragments through separate reaction pathways. For example, one portion of this compound could undergo a series of reactions focused on modifying the butyl chain, while another portion is derivatized at the nitro group to form a different key intermediate.
A hypothetical convergent synthesis could involve:
Fragment A Synthesis: The nitro group of this compound is reduced to an amine. This new amine could then be protected or reacted with another molecule to build a more complex fragment.
Fragment B Synthesis: The chlorine atom of a separate batch of this compound is displaced by a nucleophile that contains another reactive handle, for example, a terminal alkyne.
Fragment Coupling: The two fragments, A and B, are then joined together in a final coupling step, such as a click reaction or other cross-coupling chemistry, to assemble the final complex target molecule.
While specific, documented examples of this compound in complex convergent total syntheses are not prominent in the reviewed literature, its inherent reactivity makes it a theoretically ideal starting material for such advanced synthetic planning. udel.eduwalisongo.ac.id
Environmental Chemistry and Unintended Formation Pathways of Chloronitroalkanes
Formation During Water Disinfection Processes (e.g., UV/Chlorine Treatment)
Advanced oxidation processes (AOPs) like ultraviolet (UV) irradiation combined with chlorine (UV/chlorine) are increasingly used in water and wastewater treatment to remove recalcitrant organic micropollutants. mdpi.com However, these highly reactive environments can also lead to the formation of various disinfection byproducts, including nitrogenous DBPs (N-DBPs) such as chloronitroalkanes. gdut.edu.cn
The UV/chlorine process generates powerful and nonselective oxidizing radicals, primarily hydroxyl radicals (HO•) and chlorine radicals (Cl•), from the photolysis of free chlorine (HClO/ClO⁻). pjoes.com While effective for degrading contaminants, these radicals can also react with naturally present organic matter and nitrogen-containing compounds, such as aliphatic amines, to form DBPs. nih.govresearchgate.net
Studies have shown that the combination of UV and chlorine can significantly increase the formation of certain N-DBPs compared to chlorination alone. gdut.edu.cn For instance, research on amine precursors demonstrated that TCNM (trichloronitromethane), a prominent halonitromethane, can increase by up to 15-fold under combined UV/chlorine conditions. nih.govresearchgate.net The formation is influenced by factors such as UV irradiance, chlorine dosage, and water pH. nih.govresearchgate.net While specific studies on 1-chloro-1-nitrobutane are less common, the fundamental mechanisms apply to the formation of various chloronitroalkanes from suitable precursors. Post-chlorination after UV treatment can further promote the creation of chloronitroalkanes. nih.govacs.org
The table below summarizes findings on the impact of UV/chlorine treatment on DBP formation from various studies.
| Treatment Process | Precursor(s) | Key Findings on DBP Formation | Reference(s) |
| UV/Chlorine | Aliphatic Amines (e.g., Dimethylamine, Methylamine) | Promotes transformation of amines into nitroalkanes and subsequently chloronitroalkanes like TCNM. | nih.gov, acs.org, nih.gov, researchgate.net |
| UV/Chlorine | Wastewater Effluent Organic Matter | Increased formation of THMs, HAAs, chloral (B1216628) hydrate, HANs, TCNM, and HAcAms by 90–508% compared to chlorination alone. | gdut.edu.cn |
| UV/Chlorine | Ethylenediaminetetraacetic acid (EDTA) | Slightly enhanced the production of trichloromethane (TCM) compared to chlorination alone. | pjoes.com |
Mechanisms of Nitro and Chloronitroalkane Product Formation from Aliphatic Amines
The transformation of aliphatic amines into nitroalkanes and chloronitroalkanes during water treatment, particularly with UV/chlorine, involves a multi-step radical-driven process. Aliphatic amines are recognized as significant precursors for N-DBPs. nih.govacs.org
The general mechanism can be outlined as follows:
Initial Chlorination : The process begins with the chlorination of secondary amines (represented as R₁R₂NH) to form secondary organic chloramines (R₁R₂NCl). nih.govacs.org
Radical-Induced Transformation : Highly reactive radicals, such as HO• and Cl•, generated during the UV/chlorine process, are the main drivers for the subsequent transformation of the chloramines. nih.govacs.org These radicals react rapidly with the secondary organic chloramines.
Formation of Primary Amines and Chlorinated Amines : The reaction with radicals and excess chlorine transforms the secondary organic chloramines into a mix of primary amines (R₁NH₂/R₂NH₂) and chlorinated primary amines (R₁NHCl/R₂NHCl and R₁NCl₂/R₂NCl₂). nih.govacs.org
Formation of Nitroalkanes : Primarily driven by UV photolysis, the chlorinated primary amines are then converted into nitroalkanes. nih.govacs.org This step has been observed to have conversion rates of around 10%. nih.govacs.org The presence of dissolved oxygen and free chlorine is crucial for this transformation. nih.govacs.org
Formation of Chloronitroalkanes : In a final step, post-chlorination or the continued presence of free chlorine can lead to the chlorination of the newly formed nitroalkanes, resulting in chloronitroalkanes such as this compound or the more commonly studied TCNM. nih.govacs.org
The table below details the rate constants for the reaction of radicals with secondary organic chloramines, a key step in the formation pathway.
| Reactant | Radical Species | Reaction Rate Constant (M⁻¹ s⁻¹) | Reference(s) |
| Secondary Organic Chloramines (R₁R₂NCl) | Hydroxyl Radical (HO•) | (2.4–5.1) × 10⁹ | nih.gov, acs.org |
| Secondary Organic Chloramines (R₁R₂NCl) | Chlorine Radical (Cl•) | (1.5–3.8) × 10⁹ | nih.gov, acs.org |
| Secondary Organic Chloramines (R₁R₂NCl) | Dichloride Radical (Cl₂•⁻) | (1.2–6.1) × 10⁷ | nih.gov, acs.org |
This detailed mechanism highlights the complex chemistry involved in advanced water disinfection, where efforts to eliminate certain contaminants can inadvertently generate other compounds of potential concern.
Q & A
Basic: What are the primary synthetic routes for 1-chloro-1-nitrobutane, and what mechanistic considerations are critical for yield optimization?
This compound is synthesized via nitration of chlorobutane derivatives or through nitro-group introduction via electrophilic substitution. Evidence from nitrosation reactions of sodium salts of this compound (at 0°C) highlights the formation of unstable intermediates, which can further react with difluoramine in acidic conditions to yield bis(difluoramino) derivatives . Key mechanistic factors include temperature control (to prevent decomposition of intermediates), solvent selection (e.g., fuming sulfuric acid for stabilization), and stoichiometric balance to minimize byproducts.
Advanced: How can response surface methodology (RSM) optimize reaction parameters for this compound synthesis or purification?
RSM is a statistical approach to model and optimize multivariable processes. For example, in adsorption studies of nitroaromatics, RSM identified critical factors (e.g., pH, adsorbent dosage, contact time) and their interactions to maximize efficiency . Applying RSM to this compound synthesis could involve:
- Design of Experiments (DoE): Testing variables like temperature, reactant molar ratios, and catalyst concentration.
- Model Validation: Analysis of variance (ANOVA) to assess significance of factors.
- Optimization: Deriving optimal conditions (e.g., 6-minute reaction time for >90% efficiency in adsorption studies) .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy: To identify CHCl and NO₂ group environments (δ ~3–4 ppm for CHCl and δ ~130–140 ppm for nitro groups in ¹³C NMR).
- IR Spectroscopy: Peaks at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1370 cm⁻¹ (symmetric NO₂ stretch).
- GC-MS: For purity assessment and identification of volatile byproducts.
Refer to analogous studies on nitroalkanes and chloroalkanes for spectral benchmarking .
Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?
Conflicting stability data may arise from differences in storage conditions or analytical methods. A systematic approach includes:
- Controlled Stability Studies: Accelerated degradation tests under varying temperatures, humidity, and light exposure.
- Analytical Monitoring: Use HPLC or GC-MS to track decomposition products (e.g., nitroalkene derivatives).
- Cross-Validation: Compare results with standardized protocols from safety data sheets (e.g., storage at <25°C in inert atmospheres per SDS guidelines) .
Basic: What safety protocols are essential for handling this compound in laboratories?
Critical precautions include:
- Ventilation: Use fume hoods to avoid inhalation exposure (PEL: 50 ppm).
- PPE: Nitrile gloves, flame-resistant lab coats, and safety goggles.
- Storage: Inflammable cabinets (<23°C) away from oxidizers and bases .
Advanced: How does the nitro group influence the reactivity of this compound in substitution reactions compared to non-nitrated chloroalkanes?
The electron-withdrawing nitro group reduces electron density at the chlorine-bearing carbon, favoring SN2 mechanisms over SN1 due to:
- Transition State Stabilization: Backside attack is enhanced by the nitro group’s inductive effect.
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve nucleophilicity.
Contrast this with simpler chloroalkanes (e.g., 1-chlorobutane), where steric hindrance may dominate .
Advanced: What strategies minimize byproduct formation during nitration reactions to synthesize this compound?
- Stepwise Nitration: Gradual addition of nitrating agents (e.g., HNO₃/H₂SO₄) to control exothermicity.
- Catalyst Screening: Use zeolites or ionic liquids to enhance regioselectivity.
- Byproduct Analysis: Employ GC-MS to identify and quantify impurities (e.g., dinitro derivatives) .
Basic: What are the key physicochemical properties of this compound relevant to experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
